2-Cyclopropyl-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

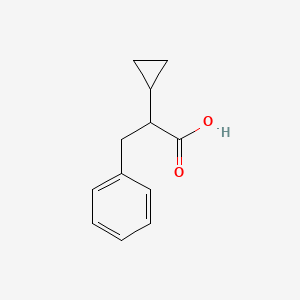

2-Cyclopropyl-3-phenylpropanoic acid is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-3-phenylpropanoic acid is 1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) .Physical And Chemical Properties Analysis

2-Cyclopropyl-3-phenylpropanoic acid is a powder at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

2-Cyclopropyl-3-phenylpropanoic acid and its derivatives demonstrate significant potential in the field of chemical synthesis. For instance, the cyclopropyl group has been utilized in creating nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006). Additionally, cyclopropyl compounds have been employed in the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, revealing their potential as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors (Dappen et al., 2010).

Pharmacological and Biological Context

Cyclopropyl derivatives have also been found in the context of pharmacology and biology. For example, the nonprotein amino acids 2-amino-3-cyclopropylbutanoic acid and 2-amino-5-chloro-4-pentenoic acid isolated from Amanita cokeri have shown toxicity against various fungi, arthropods, and bacteria, indicating the potential biological activity of cyclopropyl-containing compounds (Drehmel & Chilton, 2002).

Role in Organic Chemistry and Material Sciences

The cyclopropyl group's structural characteristics have been leveraged in diverse areas, including organic chemistry and material sciences. For instance, the cyclopropyl fragment has been increasingly used in drug development due to its unique properties, such as enhanced π-character of C-C bonds and the coplanarity of the three carbon atoms, contributing to the optimization of pharmacological properties (Talele, 2016). Furthermore, the Lewis acid-catalyzed ring-opening of cyclopropane with amine nucleophiles demonstrates the versatility of cyclopropyl groups in synthesizing compounds with pharmaceutical relevance (Lifchits & Charette, 2008).

Safety and Hazards

The safety information for 2-Cyclopropyl-3-phenylpropanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mecanismo De Acción

Target of Action

It’s structurally similar to 3-phenylpropionic acid, which is known to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .

Mode of Action

Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .

Biochemical Pathways

3-phenylpropionic acid, a similar compound, has been shown to influence the foxo3/nad+ signaling pathway, reducing nad+ synthesis, suppressing the tricarboxylic acid cycle, and promoting protein acetylation .

Pharmacokinetics

Propionic acid derivatives, a class of compounds to which this molecule belongs, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .

Result of Action

3-phenylpropionic acid, a similar compound, has been shown to promote myotube hypertrophy .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Propiedades

IUPAC Name |

2-cyclopropyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKCXEZHVZXEJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-3-phenylpropanoic acid | |

CAS RN |

393184-59-3 |

Source

|

| Record name | 2-cyclopropyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)

![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)